MAP855

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

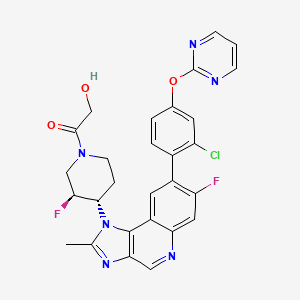

C28H23ClF2N6O3 |

|---|---|

分子量 |

565.0 g/mol |

IUPAC名 |

1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone |

InChI |

InChI=1S/C28H23ClF2N6O3/c1-15-35-24-12-34-23-11-21(30)18(17-4-3-16(9-20(17)29)40-28-32-6-2-7-33-28)10-19(23)27(24)37(15)25-5-8-36(13-22(25)31)26(39)14-38/h2-4,6-7,9-12,22,25,38H,5,8,13-14H2,1H3/t22-,25-/m0/s1 |

InChIキー |

WZZBNLYBHUDSHF-DHLKQENFSA-N |

異性体SMILES |

CC1=NC2=C(N1[C@H]3CCN(C[C@@H]3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl |

正規SMILES |

CC1=NC2=C(N1C3CCN(CC3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl |

製品の起源 |

United States |

Foundational & Exploratory

What is MAP855's mechanism of action?

An In-depth Technical Guide on the Core Mechanism of Action: MAP855

Introduction

This compound is a highly potent and selective, orally active inhibitor of MEK1 and MEK2 (MEK1/2), key protein kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway.[1][2][3][4] Developed as an ATP-competitive inhibitor, this compound has demonstrated efficacy in models with both wild-type and mutant forms of MEK1/2, addressing acquired resistance mechanisms that can emerge during treatment with other BRAF/MEK inhibitors.[2][3][5] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its function at a molecular level.

Core Mechanism: ATP-Competitive Inhibition of MEK1/2

The primary mechanism of action for this compound is the direct, competitive inhibition of the kinase activity of MEK1 and MEK2.[2][3][6][7] These kinases are central components of the MAPK/ERK pathway, a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[4][8][9][]

In this pathway, growth factor binding to receptor tyrosine kinases (RTKs) on the cell surface activates the small GTPase Ras.[4][9] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which are MAP kinase kinase kinases (MAP3Ks).[4][9] Raf, in turn, phosphorylates and activates MEK1 and MEK2, which are MAP kinase kinases (MAP2Ks).[4][8] Finally, activated MEK1/2 dually phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2), the final MAP kinases of the cascade.[4][9] Activated ERK1/2 translocates to the nucleus to phosphorylate and regulate numerous transcription factors, leading to changes in gene expression that drive cell proliferation and survival.[9]

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of MEK1 and MEK2.[2][3][6] By occupying this site, it directly competes with the endogenous substrate, adenosine triphosphate (ATP), preventing the phosphotransfer reaction required for the activation of ERK1/2. This leads to a blockade of the entire downstream signaling pathway, resulting in decreased cell growth and proliferation.[6][7] A key feature of this compound is its equipotent inhibition of both wild-type and various mutant forms of MEK1/2, which are known to confer resistance to other therapies.[1][2][3]

Quantitative Data Summary

The potency and efficacy of this compound have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Cell Line / System | Description | Reference |

| IC50 | 3 nM | MEK1 ERK2 Cascade | Half-maximal inhibitory concentration in a biochemical assay measuring the phosphorylation of ERK2 by MEK1. | [1][4] |

| EC50 | 5 nM | A375 cells | Half-maximal effective concentration for the inhibition of phosphorylated ERK (pERK) in a cellular context. | [1][4] |

Table 2: Pharmacokinetic Parameters in Rodents

| Species | Administration | Dose | Bioavailability | Clearance | Reference |

| Rodents | Intravenous (i.v.) | 3 mg/kg | - | Medium | [1] |

| Rodents | Oral (p.o.) | 10 mg/kg | Good | Medium | [1] |

Table 3: In Vivo Efficacy

| Model | Dose & Regimen | Outcome | Comparison | Reference |

| BRAF-mutant mouse models | 30 mg/kg, p.o., b.i.d, 14 days | Achieved comparable efficacy to trametinib without body weight loss. | Trametinib at mouse MTD | [1] |

| Spitzoid Melanoma (PF130) | 15 mg/kg, every two days for 3 weeks | No significant effect on tumor growth observed at this concentration. | Trametinib (2 mg/kg) was effective. | [11] |

Experimental Protocols

The determination of this compound's mechanism and potency relies on standardized biochemical and cellular assays. While the exact proprietary protocols from the discovery team are not fully public, the methodologies can be described based on standard practices in kinase drug discovery.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This type of assay quantifies the ability of a compound to inhibit the enzymatic activity of its target kinase in a purified, cell-free system.

-

Reagents : Recombinant active MEK1 kinase, inactive ERK2 substrate, ATP, and the test compound (this compound).

-

Procedure :

-

A series of dilutions of this compound are prepared.

-

MEK1 enzyme is pre-incubated with each dilution of this compound in an assay buffer.

-

The kinase reaction is initiated by adding a mixture of the ERK2 substrate and ATP.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The reaction is terminated.

-

-

Detection : The amount of phosphorylated ERK2 (pERK2) is quantified. This is often done using methods like ELISA with a pERK2-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

-

Data Analysis : The percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Phospho-ERK Assay (EC50 Determination)

This assay measures the ability of a compound to inhibit the target kinase within a living cell, providing a more physiologically relevant measure of potency.

-

Cell Culture : A cancer cell line with a constitutively active MAPK pathway (e.g., A375, which is BRAF-mutant) is cultured in multi-well plates.[1]

-

Treatment : Cells are treated with a range of concentrations of this compound for a specific duration.

-

Lysis : After treatment, the cells are lysed to release cellular proteins.

-

Detection : The total amount of ERK and the amount of phosphorylated ERK (pERK) in the cell lysates are measured. This is typically done using Western blotting or an in-cell ELISA format.

-

Data Analysis : The ratio of pERK to total ERK is calculated for each concentration of this compound. The results are normalized to untreated controls, and the EC50 value is determined by plotting the normalized pERK levels against the drug concentration and fitting to a dose-response curve.

Conclusion

This compound is a potent, selective, and orally bioavailable ATP-competitive inhibitor of MEK1/2. Its mechanism of action involves blocking the phosphorylation of ERK1/2, thereby inhibiting the MAPK signaling cascade that is critical for the proliferation and survival of many cancer cells. It demonstrates strong activity against both wild-type and mutant forms of MEK1/2, positioning it as a valuable agent for overcoming certain forms of resistance to other targeted therapies. The comprehensive characterization through biochemical, cellular, and in vivo studies provides a solid foundation for its further investigation in clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Discovery of this compound, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action - OAK Open Access Archive [oak.novartis.com]

- 6. ckb.genomenon.com [ckb.genomenon.com]

- 7. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 8. Navigating the ERK1/2 MAPK Cascade [mdpi.com]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. Allosteric and ATP-Competitive MEK-Inhibition in a Novel Spitzoid Melanoma Model with a RAF- and Phosphorylation-Independent Mutation [mdpi.com]

MAP855: A Technical Whitepaper on a Novel ATP-Competitive MEK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. In BRAF-mutant melanomas and other cancers, acquired resistance to BRAF and allosteric MEK inhibitors often involves the reactivation of the MAPK/ERK signaling pathway, frequently through mutations in the MEK1 and MEK2 kinases. MAP855 is a highly potent, selective, and orally bioavailable ATP-competitive inhibitor of MEK1/2, designed to overcome these resistance mechanisms. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, pharmacokinetic profile, and the experimental methodologies used in its characterization.

Introduction

The Ras-Raf-MEK-ERK pathway is a pivotal signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers. While allosteric inhibitors of MEK1/2 have shown clinical efficacy, their effectiveness can be compromised by mutations in the allosteric binding pocket of MEK. This compound represents a distinct therapeutic strategy by competing directly with ATP for binding to the MEK1/2 kinase domain. This mode of action allows this compound to effectively inhibit both wild-type and various mutant forms of MEK1/2 that confer resistance to allosteric inhibitors.[1][2][3][4] Developed through a structure-based design approach, this compound demonstrates potent enzymatic and cellular activity, favorable pharmacokinetic properties, and significant in vivo anti-tumor efficacy in BRAF-mutant preclinical models.[3][4]

Mechanism of Action: ATP-Competitive MEK Inhibition

This compound functions as a direct inhibitor of the MEK1 and MEK2 kinases. Unlike allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, this compound directly occupies the ATP-binding pocket itself. This competitive inhibition prevents the phosphorylation and subsequent activation of the downstream effector kinases, ERK1 and ERK2. By blocking this critical step, this compound effectively abrogates the signal transduction cascade that drives tumor cell proliferation and survival. A key advantage of this mechanism is its efficacy against MEK mutants that have developed resistance to allosteric inhibitors.[1][2][3]

Figure 1: MAPK Signaling Pathway and this compound's point of intervention.

Quantitative Data Summary

The preclinical data for this compound demonstrates its high potency and favorable pharmacological properties.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value (nM) | Cell Line |

| Biochemical Assay | MEK1 ERK2 Cascade IC₅₀ | 3 | - |

| Cellular Assay | pERK EC₅₀ | 5 | A375 |

| Cellular Assay | Proliferation IC₅₀ | Single-digit nM | A375 |

Data sourced from MedChemExpress and related publications.[1]

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | CL (mL/min/kg) | Vss (L/kg) | AUC po (µM*h) | Oral Bioavailability (%F) |

| Mouse | 32 | 2.6 | 0.4 | 44 |

| Rat | 35 | 2.0 | 0.6 | 65 |

| Dog | 22 | 1.8 | 1.4 | 100 |

IV dose for mouse was 3 mg/kg and PO dose was 10 mg/kg. Data sourced from MedChemExpress.[1]

Table 3: In Vivo Efficacy of this compound

| Model | Dosing | Duration | Outcome |

| BRAF-mutant mouse xenograft | 30 mg/kg, p.o., b.i.d. | 14 days | Comparable efficacy to trametinib at its MTD with no body weight loss. |

Data sourced from MedChemExpress.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound. These represent standard protocols in the field and are consistent with the procedures used in the discovery and evaluation of this compound.

MEK1/2 Kinase Cascade Assay (Biochemical)

This assay measures the ability of this compound to inhibit the phosphorylation of ERK2 by MEK1 in a reconstituted kinase cascade.

Figure 2: Workflow for the MEK1/2 Kinase Cascade Assay.

Methodology:

-

Reagents:

-

Recombinant human MEK1 enzyme.

-

Recombinant human, kinase-inactive ERK2 substrate.

-

Active upstream kinase (e.g., B-Raf).

-

Kinase reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 0.01% Brij-35).

-

ATP solution.

-

This compound compound dilutions.

-

Detection reagents (e.g., anti-phospho-ERK1/2 antibody).

-

-

Procedure: a. In a 384-well plate, incubate MEK1 enzyme with serial dilutions of this compound (or DMSO as a vehicle control) in kinase reaction buffer for a predefined period (e.g., 30 minutes) at room temperature. b. Initiate the MEK1 activation by adding the active upstream kinase (e.g., B-Raf) and incubate for a further period (e.g., 30 minutes). c. Start the MEK1-ERK2 reaction by adding a mixture of the inactive ERK2 substrate and ATP (at a concentration close to its Km). d. Allow the reaction to proceed for a specified time (e.g., 40-60 minutes) at room temperature. e. Terminate the reaction by adding a stop solution (e.g., EDTA-containing buffer). f. Quantify the amount of phosphorylated ERK2 using a suitable detection method such as ELISA, HTRF, or AlphaScreen. g. Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using a non-linear regression model.

Cellular Phospho-ERK (pERK) Assay

This assay quantifies the ability of this compound to inhibit ERK1/2 phosphorylation in a cellular context, typically in a cancer cell line with a constitutively active MAPK pathway.

Methodology:

-

Materials:

-

A375 human melanoma cell line (BRAF V600E mutant).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound compound dilutions.

-

Lysis buffer.

-

AlphaScreen® SureFire® p-ERK1/2 Assay Kit or similar detection system.

-

384-well microplates.

-

-

Procedure: a. Seed A375 cells into 96-well or 384-well cell culture plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound (or DMSO vehicle) for a specified duration (e.g., 2-4 hours) at 37°C. c. After treatment, remove the culture medium and add lysis buffer to each well. d. Incubate the plates on an orbital shaker for 10-15 minutes at room temperature to ensure complete cell lysis. e. Transfer a small aliquot of the cell lysate to a 384-well ProxiPlate. f. Add the detection reagents (e.g., AlphaScreen Acceptor and Donor beads conjugated with appropriate antibodies) to the lysate. g. Incubate the plate in the dark at room temperature for 2 hours. h. Read the plate on an AlphaScreen-capable plate reader. i. Calculate the EC₅₀ value by plotting the signal against the log of this compound concentration.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells over a longer incubation period.

Methodology:

-

Materials:

-

A375 human melanoma cell line.

-

Cell culture medium.

-

This compound compound dilutions (ranging from 0 to 10 nM).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

96-well cell culture plates.

-

-

Procedure: a. Seed A375 cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with serial dilutions of this compound. c. Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator. d. For MTT assay: Add MTT solution to each well and incubate for 3-4 hours. Then, add a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm. e. For CellTiter-Glo® assay: Add the reagent directly to the wells, incubate for 10 minutes, and measure the luminescence. f. Determine the percentage of cell viability relative to the vehicle-treated control cells and calculate the IC₅₀ value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism bearing a human tumor.

Figure 3: General workflow for an in vivo xenograft study.

Methodology:

-

Animal Model:

-

Immunocompromised mice (e.g., athymic nude or SCID).

-

A375 human melanoma cells for implantation.

-

-

Procedure: a. Subcutaneously implant A375 cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse. b. Monitor the mice for tumor growth. Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. c. Prepare the dosing formulation of this compound (e.g., in a vehicle suitable for oral gavage). d. Administer this compound orally (p.o.) to the treatment group at the specified dose and schedule (e.g., 30 mg/kg, twice daily). The control group receives the vehicle only. e. Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). f. Continue the treatment for the planned duration (e.g., 14 days). g. At the end of the study, euthanize the mice and excise the tumors for further analysis if required. h. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect compared to the control group.

Conclusion

This compound is a potent and selective ATP-competitive MEK1/2 inhibitor with a compelling preclinical profile. Its ability to inhibit both wild-type and mutant forms of MEK1/2 addresses a key mechanism of acquired resistance to existing MAPK pathway-targeted therapies. The robust in vitro and in vivo data, supported by a favorable pharmacokinetic profile, establish this compound as a promising candidate for further development in the treatment of BRAF-mutant cancers and other malignancies driven by the MAPK pathway.

References

The Role of MAP855 in BRAF Mutant Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In a significant portion of melanomas, this pathway is constitutively activated due to mutations in the BRAF proto-oncogene, most commonly the V600E mutation. This has led to the development of targeted therapies, including BRAF and MEK inhibitors. While these have shown clinical efficacy, the emergence of resistance is a major challenge.[1] MAP855 is a novel, potent, and selective ATP-competitive inhibitor of MEK1 and MEK2, the kinases immediately downstream of BRAF.[1][2] This technical guide provides an in-depth overview of the role of this compound in the context of BRAF mutant melanoma, summarizing key preclinical data and providing detailed experimental protocols.

Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro Kinase and Cell-Based Activity of this compound [1][2]

| Assay | Target/Cell Line | Parameter | Value (nM) |

| MEK1 Kinase Assay | Recombinant MEK1 | IC50 | 3 |

| pERK Inhibition Assay | A375 (BRAF V600E) | EC50 | 5 |

| Cell Proliferation Assay | A375 (BRAF V600E) | IC50 | 5 |

Table 2: In Vivo Efficacy of this compound in a BRAF Mutant Melanoma Xenograft Model [1]

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (%) |

| A375 Xenograft (Mouse) | This compound | 30 mg/kg, p.o., b.i.d | Comparable to trametinib |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro MEK1 Kinase Inhibition Assay

This protocol is adapted from established methods for determining the potency of MEK1 inhibitors.[3][4][5][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant MEK1 kinase.

Materials:

-

Recombinant active MEK1

-

Inactive ERK2 substrate (e.g., GST-ERK2)

-

This compound

-

ATP (γ-32P-ATP for radiometric assay, or unlabeled ATP for luminescence-based assay)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

96-well or 384-well assay plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In an assay plate, add the kinase reaction buffer.

-

Add the inactive ERK2 substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Add recombinant active MEK1 to all wells except the negative control.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the kinase reaction by adding ATP (containing a tracer if radiometric).

-

Incubate the reaction at 30°C for 60 minutes.

-

Terminate the reaction (e.g., by adding EDTA).

-

Quantify the amount of phosphorylated ERK2. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based pERK Inhibition Assay (Western Blot)

This protocol describes the assessment of this compound's ability to inhibit ERK phosphorylation in a BRAF mutant melanoma cell line.[8][9][10][11][12]

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of ERK1/2 phosphorylation in A375 cells.

Materials:

-

A375 human melanoma cell line (BRAF V600E)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK1/2 and a loading control (GAPDH or β-actin).

-

Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 and loading control signals.

-

Calculate the percent inhibition of pERK for each this compound concentration and determine the EC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of human melanoma.[13][14][15][16][17]

Objective: To assess the in vivo efficacy of this compound in inhibiting the growth of A375 melanoma tumors in immunodeficient mice.

Materials:

-

A375 human melanoma cells

-

Immunodeficient mice (e.g., nude or SCID)

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Calipers

-

Animal balance

Procedure:

-

Culture A375 cells and harvest them during the exponential growth phase.

-

Resuspend the cells in PBS, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg) or vehicle control orally, twice daily.

-

Measure tumor volume with calipers and mouse body weight 2-3 times per week.

-

Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Calculate the tumor growth inhibition for the this compound-treated group compared to the vehicle control group.

Visualizations

Signaling Pathway Diagram

Caption: The MAPK signaling pathway in BRAF mutant melanoma and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: A typical preclinical experimental workflow for evaluating a MEK inhibitor like this compound.

Conclusion

This compound is a potent and selective ATP-competitive MEK1/2 inhibitor with demonstrated preclinical activity against BRAF mutant melanoma.[1][2] Its efficacy in both in vitro and in vivo models highlights its potential as a therapeutic agent.[1] The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of melanoma and drug development. Further investigation into the efficacy of this compound in models of acquired resistance to BRAF and other MEK inhibitors is warranted.

References

- 1. aurigeneservices.com [aurigeneservices.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. resources.revvity.com [resources.revvity.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. BRAF inhibitors amplify the pro-apoptotic activity of MEK inhibitors by inducing ER stress in NRAS-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced response of melanoma cells to MEK inhibitors following unbiased IGF-1R down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A375 Xenograft Model | Xenograft Services [xenograft.net]

- 14. A375 Xenograft Model - Altogen Labs [altogenlabs.com]

- 15. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. researchgate.net [researchgate.net]

MAP855: A Technical Guide for Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAP855 is a novel, highly potent, and selective ATP-competitive inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Preclinical studies have demonstrated its efficacy in both wild-type and mutant MEK1/2 cancer models, suggesting its potential to overcome acquired resistance to existing MEK inhibitors. This technical guide provides a comprehensive overview of this compound for preclinical cancer research applications, including its mechanism of action, in vitro and in vivo efficacy data, pharmacokinetic profile, and detailed experimental protocols.

Introduction

The Ras/Raf/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a hallmark of many cancers.[2] While allosteric MEK inhibitors have shown clinical benefit, acquired resistance, frequently mediated by mutations in MEK1/2, remains a significant challenge.

This compound (also referred to as compound 30) is an ATP-competitive MEK1/2 inhibitor developed to address this challenge.[1][2][3] Its distinct mechanism of action allows it to effectively inhibit both wild-type and mutant forms of MEK1/2, offering a promising therapeutic strategy for a range of cancers.[1][2][3]

Mechanism of Action

This compound exerts its anti-cancer effects by directly competing with ATP for binding to the kinase domain of MEK1 and MEK2. This inhibition prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downregulation of downstream signaling and ultimately inhibiting tumor cell proliferation and survival.

Data Presentation

In Vitro Activity

This compound demonstrates potent inhibition of the MEK1/2-ERK cascade and cellular proliferation in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| MEK1 ERK2 Cascade IC50 | - | 3 nM | [4] |

| pERK EC50 | A375 | 5 nM | [4] |

Table 1: In Vitro Potency of this compound.

In Vivo Efficacy

In preclinical mouse models, this compound has shown significant anti-tumor activity.

| Animal Model | Dosing | Outcome | Reference |

| Mouse | 30 mg/kg, p.o., b.i.d, 14 days | Comparable efficacy to trametinib at its MTD without body weight loss. | [4] |

Table 2: In Vivo Efficacy of this compound.

Pharmacokinetics

Pharmacokinetic studies in rodents indicate that this compound has good oral bioavailability and moderate clearance.

| Species | Administration | Dose | Key Findings | Reference |

| Rodents | i.v. | 3 mg/kg (single) | Good oral bioavailability and medium clearance. | [4] |

| Rodents | p.o. | 10 mg/kg (single) | Good oral bioavailability and medium clearance. | [4] |

Table 3: Pharmacokinetic Profile of this compound in Rodents.

Experimental Protocols

In Vitro pERK Inhibition Assay

This protocol describes a method to assess the inhibition of ERK phosphorylation in a cellular context.

Methodology:

-

Cell Culture: A375 melanoma cells are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified period.

-

Lysis: Cells are washed with cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) reagent.

-

Analysis: Band intensities are quantified, and the ratio of pERK to total ERK is calculated. EC50 values are determined by plotting the percentage of inhibition against the log concentration of this compound.

Cell Proliferation Assay

This protocol outlines a common method to assess the effect of this compound on cancer cell proliferation.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., A375) are seeded in 96-well plates.

-

Compound Addition: After 24 hours, cells are treated with various concentrations of this compound.

-

Incubation: Plates are incubated for a period of 72 hours.

-

Viability Reagent: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well.

-

Signal Measurement: Luminescence is measured using a plate reader.

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Animal Model: Female athymic nude mice are typically used.

-

Cell Implantation: A suspension of human cancer cells (e.g., A375) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment groups. This compound is administered orally, twice daily, for a defined period.

-

Efficacy Assessment: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Body weight is monitored as an indicator of toxicity.

Pharmacokinetic Study in Rodents

This protocol describes a typical pharmacokinetic study to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

-

Animal Strain: Male Sprague-Dawley rats or CD-1 mice are commonly used.

-

Administration: this compound is administered via intravenous (i.v.) and oral (p.o.) routes at specified doses.

-

Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein or via cardiac puncture at the terminal time point.

-

Plasma Preparation: Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using appropriate software.

Conclusion

This compound is a promising ATP-competitive MEK1/2 inhibitor with potent in vitro and in vivo anti-cancer activity. Its ability to inhibit both wild-type and mutant forms of MEK1/2 makes it a valuable tool for preclinical cancer research, particularly in the context of acquired resistance to other MAPK pathway inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in various cancer models.

References

The Selectivity Profile of MAP855: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of MAP855, a potent and selective ATP-competitive inhibitor of MEK1 and MEK2. The following sections detail its inhibitory activity, broad kinase selectivity, the underlying experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Inhibitory Potency and Cellular Activity

This compound is a highly potent inhibitor of the MEK1/2 kinases, demonstrating low nanomolar efficacy in both biochemical and cellular assays. It exhibits equipotent inhibition of wild-type and mutant forms of MEK1/2, a critical feature for overcoming resistance mechanisms that can arise during cancer therapy.[1][2][3][4]

Biochemical evaluation of this compound in a MEK1/ERK2 cascade assay revealed an IC50 of 3 nM.[5] In cellular contexts, using the A375 melanoma cell line which harbors the BRAF V600E mutation, this compound effectively inhibited the phosphorylation of ERK (pERK) with an EC50 of 5 nM.[5][6] This demonstrates the compound's ability to engage its target and modulate downstream signaling within a cellular environment.

| Assay Type | Target/Endpoint | Cell Line | Potency |

| Biochemical Cascade Assay | MEK1/ERK2 | - | IC50 = 3 nM[5] |

| Cellular Assay | pERK Inhibition | A375 | EC50 = 5 nM[5][6] |

| Cellular Assay | Proliferation | A375 | Single-digit nM inhibition[6] |

Broad Kinase Selectivity Profile

A comprehensive assessment of this compound's selectivity was conducted using the DiscoverX KINOMEscan® platform, a competitive binding assay that quantitatively measures the interactions between a compound and a large panel of kinases. The results underscore the high selectivity of this compound for MEK1/2. While some off-target kinase interactions were identified, follow-up IC50 and Kd determinations confirmed that these interactions were significantly weaker than the on-target inhibition of MEK1/2.[1]

The design of this compound, particularly the inclusion of a 7-fluorine atom, was a key factor in achieving its high selectivity. This feature is thought to create steric hindrance with the gatekeeper residues of off-target kinases, thereby preventing binding.[1] Notably, this compound shows negligible activity against BRAF and ERK2, the kinases immediately upstream and downstream of MEK1/2 in the MAPK pathway, respectively.[1]

(A comprehensive table detailing the KINOMEscan® results would be presented here if the full supplementary data were publicly available. The following is a representative structure based on the available information.)

| Kinase Target | Binding Affinity (Kd/IC50) | Assay Type |

| MEK1 | High Affinity (pM to low nM range) | Biochemical/Binding |

| MEK2 | High Affinity (pM to low nM range) | Biochemical/Binding |

| BRAF | Negligible Inhibition | Biochemical |

| ERK2 | Negligible Inhibition | Biochemical |

| [Off-target Kinase 1] | [Lower Affinity Value] | Binding/Biochemical |

| [Off-target Kinase 2] | [Lower Affinity Value] | Binding/Biochemical |

Experimental Protocols

MEK1/ERK2 Cascade Assay

This biochemical assay quantifies the ability of an inhibitor to block the MEK1-mediated phosphorylation of its substrate, ERK2.

References

- 1. Detection of allosteric kinase inhibitors by displacement of active site probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-affinity bisubstrate probe for fluorescence anisotropy binding/displacement assays with protein kinases PKA and ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action - OAK Open Access Archive [oak.novartis.com]

- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Displacement assay for the detecti ... | Article | H1 Connect [archive.connect.h1.co]

- 6. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

MAP855: A Preclinical Overview of a Novel MEK1/2 Inhibitor in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is an orally active, potent, and selective ATP-competitive inhibitor of MEK1 and MEK2, key protein kinases in the RAS-RAF-MEK-ERK signaling cascade.[1][2] Dysregulation of this pathway is a frequent driver of tumorigenesis, making MEK an attractive target for cancer therapy.[3] Unlike allosteric MEK inhibitors, this compound binds to the ATP-binding pocket of MEK1/2, a mechanism that may offer advantages in overcoming certain resistance mutations.[3][4] This technical guide provides a comprehensive overview of the cancer types in which this compound has been evaluated in preclinical settings, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Cancer Types Investigated

Preclinical research has primarily focused on evaluating this compound in melanoma and colorectal cancer models, particularly those harboring mutations that activate the MAPK pathway.

Melanoma

Melanoma, especially BRAF-mutant melanoma, has been a key area of investigation for this compound. The A375 melanoma cell line, which harbors the BRAF V600E mutation, has been utilized in in vitro studies.[5]

Furthermore, this compound has been investigated in a unique, patient-derived spitzoid melanoma model. This model is characterized by a rare, activating MEK1 mutation (pGlu102_Lys104delinsGln) that is independent of RAF and phosphorylation for its activity.[4]

Colorectal Cancer

This compound has shown preclinical activity in a patient-derived xenograft (PDX) model of metastatic colon cancer. This model was characterized by the presence of both a BRAF K601E mutation and a MAP2K1 (MEK1) V211D mutation, the latter of which can confer resistance to allosteric MEK inhibitors.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Relevant Mutation(s) | Assay | Endpoint | Value | Reference(s) |

| A375 | Melanoma | BRAF V600E | Proliferation Assay | pERK EC50 | 5 nM | [5] |

| PF130 | Spitzoid Melanoma | MEK1 (pGlu102_Lys104delinsGln) | Viability Assay | IC50 | 1.13 µM | [4] |

Table 2: In Vivo Efficacy of this compound

| Model Type | Cancer Type | Relevant Mutation(s) | Treatment | Endpoint | Result | Reference(s) |

| PDX | Metastatic Colon Cancer | BRAF K601E, MAP2K1 V211D | This compound | Tumor Regression | 30% | [6] |

| Xenograft | Spitzoid Melanoma | MEK1 (pGlu102_Lys104delinsGln) | This compound (15 mg/kg) | Tumor Growth | No significant effect | [4] |

Experimental Protocols

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol for A375 Cell Line (as inferred from[5]):

-

A375 melanoma cells are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere overnight, they are treated with increasing concentrations of this compound.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

Cell proliferation is assessed by measuring the phosphorylation of ERK (pERK) using an appropriate immunoassay.

-

The half-maximal effective concentration (EC50) for pERK inhibition is calculated from the dose-response curve.

Protocol for PF130 Cell Line (as described in[4]):

-

The PF130 spitzoid melanoma cell line was established from a malignant pleural effusion.

-

For viability assays, cells are seeded in 96-well plates.

-

Cells are treated with various concentrations of this compound, selumetinib, or trametinib for 72 hours.

-

Cell viability is measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

The half-maximal inhibitory concentration (IC50) is determined from the resulting dose-response curves.

In Vivo Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a patient-derived xenograft model of metastatic colon cancer.

Protocol (as inferred from[6]):

-

Tumor fragments from a patient with metastatic colon cancer harboring BRAF K601E and MAP2K1 V211D mutations are subcutaneously implanted into immunodeficient mice.

-

Once tumors reach a specified volume, mice are randomized into treatment and control groups.

-

The treatment group receives this compound orally at a specified dose and schedule.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting for pERK and pRSK).

-

Efficacy is determined by calculating the percentage of tumor regression compared to the control group.

Visualizations

Signaling Pathway

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for a patient-derived xenograft (PDX) efficacy study.

Conclusion

This compound is a promising preclinical MEK1/2 inhibitor that has demonstrated activity in cancer models with defined genetic alterations in the MAPK pathway, specifically in melanoma and colorectal cancer. Its ATP-competitive mechanism of action holds the potential to overcome resistance to allosteric MEK inhibitors. Further investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this novel agent. As of the latest review, there are no registered clinical trials for this compound, indicating its current stage of development is preclinical.

References

- 1. Allosteric and ATP-Competitive MEK-Inhibition in a Novel Spitzoid Melanoma Model with a RAF- and Phosphorylation-Independent Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. aurigeneservices.com [aurigeneservices.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In Silico Screening of Available Drugs Targeting Non-Small Cell Lung Cancer Targets: A Drug Repurposing Approach [mdpi.com]

Methodological & Application

Application Notes and Protocols for MAP855 In Vivo Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting in vivo studies of MAP855, a potent and selective MEK1/2 inhibitor, using xenograft models. The provided methodologies are based on established preclinical research practices and specific data available for this compound.

Introduction

This compound is an orally active, ATP-competitive inhibitor of MEK1/2 kinases, key components of the MAPK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated potent inhibition of both wild-type and mutant forms of MEK1/2, suggesting its potential efficacy in tumors with intrinsic or acquired resistance to other targeted therapies.[2][3] Preclinical data indicate that this compound exhibits good oral bioavailability and achieves efficacy comparable to the approved MEK inhibitor trametinib in mouse models, without inducing body weight loss.[1] These application notes provide a comprehensive protocol for evaluating the in vivo anti-tumor activity of this compound in xenograft models.

Data Presentation

Table 1: this compound Pharmacokinetic and Dosing Information in Rodents

| Parameter | Value | Species | Reference |

| Oral Bioavailability | Good | Rodents | [1] |

| Clearance | Medium | Rodents | [1] |

| Efficacious Oral Dose | 30 mg/kg, b.i.d. (twice daily) | Mouse | [1] |

| Intravenous Dose | 3 mg/kg | Mouse | [1] |

| In Vivo Efficacy | Comparable to trametinib | Mouse | [1] |

Table 2: Recommended Xenograft Study Groups

| Group | Treatment | Dose | Route of Administration | Schedule | Number of Animals |

| 1 | Vehicle Control | - | Oral (p.o.) | Daily | 8-10 |

| 2 | This compound | 30 mg/kg | Oral (p.o.) | Twice Daily (b.i.d.) | 8-10 |

| 3 | Positive Control (e.g., Trametinib) | MTD* | Oral (p.o.) | As per literature | 8-10 |

*MTD: Maximum Tolerated Dose

Experimental Protocols

Materials and Reagents

-

This compound (HY-145702, MedChemExpress or equivalent)

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Human cancer cell line with a constitutively active MAPK/ERK pathway (e.g., A375 melanoma, BRAF V600E mutant)

-

Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old, female

-

Matrigel (or other appropriate extracellular matrix)

-

Sterile phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines (IACUC)

Experimental Workflow

Detailed Methodology

-

Cell Culture: The selected human cancer cell line (e.g., A375) is cultured in appropriate media and conditions until reaching 70-80% confluency.

-

Cell Preparation for Implantation:

-

Cells are harvested using trypsin-EDTA and washed with sterile PBS.

-

A cell count is performed using a hemocytometer, and cell viability is assessed via trypan blue exclusion.

-

Cells are resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

-

Animal Handling and Tumor Implantation:

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

6-8 week old immunodeficient mice are acclimatized for at least one week.

-

Each mouse is subcutaneously injected in the flank with 0.1 mL of the cell suspension (5 x 10^6 cells).

-

-

Tumor Growth Monitoring and Randomization:

-

Tumor growth is monitored 2-3 times per week using digital calipers.

-

Tumor volume is calculated using the formula: Volume = (width^2 x length) / 2.

-

When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

-

-

This compound Formulation and Administration:

-

This compound is formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).

-

The treatment group receives 30 mg/kg of this compound orally, twice daily.

-

The control group receives an equivalent volume of the vehicle.

-

-

Data Collection During Treatment:

-

Tumor volume and body weight are measured 2-3 times per week.

-

Animal health is monitored daily for any signs of toxicity.

-

-

Study Endpoint and Tissue Collection:

-

The study is typically concluded after a predetermined period (e.g., 14 days of treatment) or when tumors in the control group reach a specified size.

-

At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., pharmacodynamics, histology).

-

Signaling Pathway

This compound targets the core of the MAPK/ERK signaling cascade, which is a central regulator of cell proliferation, differentiation, and survival. The pathway is initiated by extracellular signals that activate receptor tyrosine kinases (RTKs), leading to the activation of RAS, which in turn activates RAF kinases. RAF phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression.

Conclusion

This protocol provides a robust framework for the in vivo evaluation of this compound in xenograft models. Adherence to these guidelines will facilitate the generation of reproducible and reliable data to further characterize the anti-tumor efficacy and mechanism of action of this promising MEK1/2 inhibitor. Researchers should adapt specific parameters, such as the choice of cell line and the duration of the study, to their specific research questions.

References

Application Notes and Protocols for Cell Proliferation Assay Using MAP855

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a potent, selective, and orally active inhibitor of MEK1/2, key protein kinases in the MAPK/ERK signaling pathway.[1][2] This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][] this compound exhibits an ATP-competitive mode of action, effectively inhibiting both wild-type and mutant forms of MEK1/2.[6][7][8] Preclinical studies have demonstrated its ability to inhibit the phosphorylation of ERK and suppress cell proliferation in various cancer models, including those with BRAF mutations.[1][9][10] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

This document provides a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cell lines. It includes a comprehensive experimental workflow, a description of the underlying signaling pathway, and expected data outcomes.

Signaling Pathway

This compound targets the core of the MAPK/ERK signaling cascade. This pathway transmits extracellular signals from growth factor receptors on the cell surface to the nucleus, ultimately influencing gene expression and promoting cell division. This compound specifically inhibits MEK1 and MEK2 (also known as MAP2K1 and MAP2K2), which are responsible for phosphorylating and activating ERK1 and ERK2 (also known as MAPK3 and MAPK1). By blocking this critical step, this compound prevents the downstream signaling that drives cell proliferation.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Cell Proliferation Assay

This protocol outlines a common method for determining the effect of this compound on cell proliferation using a colorimetric assay based on the reduction of a tetrazolium salt (e.g., WST-1 or MTT) by metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (powder or stock solution)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., WST-1, MTT)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Count cells and adjust the density to 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

-

Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

-

-

Cell Proliferation Assay (WST-1 Example):

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Gently shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).

-

Caption: Workflow for the this compound cell proliferation assay.

Data Presentation

The anti-proliferative activity of this compound can be summarized by its IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%. The results can be presented in a clear and concise table for easy comparison across different cell lines or experimental conditions.

| Cell Line | Treatment Duration | IC₅₀ (nM) | Notes |

| A375 (Melanoma) | 72 hours | 5 | BRAF V600E mutant |

| HT-29 (Colon Cancer) | 72 hours | 10 | BRAF V600E mutant |

| HCT116 (Colon Cancer) | 72 hours | 8 | KRAS G13D mutant |

| MCF-7 (Breast Cancer) | 72 hours | >1000 | Wild-type BRAF/RAS |

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values may vary depending on the specific experimental conditions and cell line.

Conclusion

This application note provides a comprehensive guide for utilizing this compound in cell proliferation assays. The detailed protocol and understanding of the targeted signaling pathway will enable researchers to effectively evaluate the anti-cancer potential of this potent MEK1/2 inhibitor. The provided diagrams and data presentation format offer a clear framework for experimental design and reporting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Navigating the ERK1/2 MAPK Cascade [mdpi.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Discovery of this compound, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action - OAK Open Access Archive [oak.novartis.com]

- 10. Therapy Detail [ckb.genomenon.com]

Application Note: Detection of pERK Inhibition by MAP855 using Western Blot

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Extracellular signal-regulated kinases (ERK1/2) are key components of this pathway, and their activation occurs through phosphorylation by the upstream kinases MEK1/2.[1][3] The phosphorylated form of ERK (pERK) is the active state that translocates to the nucleus to regulate gene expression.[1]

MAP855 is a selective, ATP-competitive inhibitor of MEK1/2.[4][5] By inhibiting MEK, this compound is expected to block the phosphorylation of ERK, leading to a decrease in pERK levels and subsequent inhibition of cell growth.[4] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the reduction in pERK levels in cells following treatment with this compound.

Principle of the Method

Western blotting is a powerful immunodetection technique used to identify specific proteins within a complex mixture, such as a cell lysate.[6][7] The methodology involves separating proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid support membrane (typically PVDF or nitrocellulose), and then probing the membrane with antibodies specific to the target protein.[6][7] For this application, highly specific primary antibodies against the phosphorylated form of ERK (pERK) and total ERK are used, followed by enzyme-conjugated secondary antibodies for detection via enhanced chemiluminescence (ECL).[8]

Visualized Signaling Pathway and Workflow

Caption: MAPK/ERK signaling cascade showing inhibition of MEK by this compound.

Caption: Step-by-step workflow for pERK detection by Western blot.

Detailed Experimental Protocol

Materials and Reagents

-

Cell culture medium and supplements

-

This compound (prepare stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer)[9]

-

Protease Inhibitor Cocktail

-

Laemmli sample buffer (4x or 2x)

-

Precast polyacrylamide gels (e.g., 4-20% gradient) or reagents to cast gels[14]

-

SDS-PAGE running buffer

-

Protein molecular weight marker

-

Transfer buffer

-

PVDF membranes (0.45 µm)[11]

-

Methanol

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST[11][15]

-

Primary Antibodies:

-

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Rabbit anti-p44/42 MAPK (Erk1/2)

-

Mouse anti-β-Actin or anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated Goat anti-Rabbit IgG[8]

-

HRP-conjugated Goat anti-Mouse IgG

-

-

Enhanced Chemiluminescence (ECL) detection substrate[16]

-

Imaging system (e.g., CCD camera-based imager)

Cell Culture and this compound Treatment

-

Seed cells in appropriate culture plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 2, 6, or 24 hours).

Cell Lysis

It is critical to keep samples on ice or at 4°C throughout the lysis procedure to prevent dephosphorylation and degradation.[11][15]

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer freshly supplemented with protease and phosphatase inhibitor cocktails to the plate.[10][11]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[12][18]

-

Calculate the volume of lysate required to obtain equal protein amounts for each sample (typically 20-30 µg per lane).

-

Prepare samples by mixing the calculated volume of lysate with Laemmli sample buffer and deionized water to a final 1x concentration.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[19]

SDS-PAGE

-

Assemble the electrophoresis apparatus with a polyacrylamide gel (a 10% or 12% gel is suitable for ERK, which is ~42/44 kDa).[20]

-

Load the denatured protein samples (equal protein amounts) and a molecular weight marker into the wells.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[20]

Protein Transfer

-

Activate the PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[11]

-

Assemble the transfer stack (sandwich) according to the transfer system's instructions (e.g., wet or semi-dry transfer).

-

Perform the electrotransfer for 1-2 hours at a constant current or overnight at a low voltage at 4°C.

Immunoblotting

-

After transfer, wash the membrane briefly with TBST.

-

Block non-specific binding sites by incubating the membrane in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[11] Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background with phospho-specific antibodies.[15]

-

Dilute the primary antibodies (anti-pERK, anti-total ERK, and anti-loading control) in 5% BSA/TBST according to the manufacturer's recommended dilutions.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[19][21]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[19]

-

Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

Signal Detection

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an appropriate imaging system. Adjust exposure time to obtain strong signals with low background, avoiding signal saturation.[22]

Data Presentation and Analysis

The intensity of the bands corresponding to pERK, total ERK, and the loading control (e.g., β-Actin) should be quantified using densitometry software. To account for variations in protein loading, the pERK signal should be normalized. This can be done by dividing the pERK band intensity by the total ERK band intensity for each sample. The results can be summarized in a table for clear comparison.

Table 1: Densitometric Analysis of pERK Levels Post-MAP855 Treatment

| Treatment Group | Concentration (µM) | pERK Intensity (Arbitrary Units) | Total ERK Intensity (Arbitrary Units) | β-Actin Intensity (Arbitrary Units) | Normalized pERK (pERK / Total ERK) | Fold Change vs. Vehicle |

| Vehicle (DMSO) | 0 | 15,230 | 15,500 | 18,100 | 0.98 | 1.00 |

| This compound | 0.1 | 8,150 | 15,350 | 17,950 | 0.53 | 0.54 |

| This compound | 0.5 | 2,980 | 15,600 | 18,250 | 0.19 | 0.19 |

| This compound | 1.0 | 950 | 15,420 | 18,000 | 0.06 | 0.06 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Caption: Logical flow from this compound treatment to the expected Western blot result.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Therapy Detail [ckb.genomenon.com]

- 5. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western Blot with ECL | Christie Lab [onlineacademiccommunity.uvic.ca]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]

- 13. licorbio.com [licorbio.com]

- 14. SDS-PAGE Protocol | Rockland [rockland.com]

- 15. manuals.plus [manuals.plus]

- 16. sysy.com [sysy.com]

- 17. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]

- 18. bosterbio.com [bosterbio.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. neobiotechnologies.com [neobiotechnologies.com]

- 21. researchgate.net [researchgate.net]

- 22. cytivalifesciences.com.cn [cytivalifesciences.com.cn]

Application Notes and Protocols for the Preparation of MAP855 Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of MAP855, a potent and selective MEK1/2 inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent.

Introduction to this compound

This compound is a highly potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases.[1][2][3][4][5] MEK1 and MEK2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby impeding downstream signaling that promotes cell proliferation and survival.[1][3] this compound has demonstrated equipotent inhibition of both wild-type and mutant forms of MEK1/2, making it a valuable tool for cancer research and drug development.[2][3][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 564.97 g/mol | [2][6] |

| Formula | C₂₈H₂₃ClF₂N₆O₃ | [2][6] |

| CAS Number | 1660107-77-6 | [1][2] |

Table 2: Solubility of this compound

| Solvent | Solubility (at 25°C) | Notes |

| DMSO | ≥ 60 mg/mL | [2] |

| 100 mg/mL (177.00 mM) | Ultrasonic assistance may be required.[6] |

Table 3: Preparation of this compound Stock Solutions in DMSO

This table provides the required volume of DMSO to prepare common stock concentrations from various masses of this compound powder.

| Desired Concentration | Mass of this compound | ||

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 1.7700 mL | 8.8500 mL | 17.7001 mL |

| 5 mM | 0.3540 mL | 1.7700 mL | 3.5400 mL |

| 10 mM | 0.1770 mL | 0.8850 mL | 1.7700 mL |

Data adapted from MedchemExpress.[1]

Table 4: Storage and Stability of this compound

| Form | Storage Temperature | Stability Period |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In DMSO | -80°C | 6 months |

| -20°C | 1 month |

Data sourced from AbMole BioScience and MedchemExpress.[1][2][6]

MAPK/ERK Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound.

Materials and Equipment:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)[6]

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

-

Preparation: Before starting, bring the this compound vial and DMSO to room temperature. Ensure the workspace is clean and sterile, especially if the stock solution will be used for cell culture.

-

Weighing: Accurately weigh 10 mg of this compound powder and place it into a sterile vial. To avoid contamination and loss, perform this step carefully.

-

Solvent Addition: Using a calibrated micropipette, add 1.7700 mL of DMSO to the vial containing the this compound powder.[1]

-

Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Troubleshooting Insolubility: If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[6] Gentle warming to 37°C can also aid dissolution.[6] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6][7]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][6]

Stock Solution Preparation and Dilution Workflow

The following diagram outlines the general workflow from powder to working solution for in vitro experiments.

Caption: Workflow for preparing this compound stock and working solutions.

Application Notes

Safety Precautions:

-

Always handle chemical compounds in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for detailed safety information. A generic SDS suggests that while not classified as hazardous, standard laboratory precautions should be observed.[8]

Dilution for In Vitro Experiments:

-

For cell-based assays, the high-concentration DMSO stock solution must be diluted in culture medium to the final working concentration.

-

It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[7]

-

Always include a vehicle control in your experiments, which consists of culture medium with the same final concentration of DMSO as the treated samples.[7][9]

Formulation for In Vivo Experiments:

-

Direct injection of a DMSO-based solution is often not suitable for animal studies due to potential toxicity.

-

For in vivo applications, the DMSO stock solution is typically used as an intermediate and further diluted in a vehicle appropriate for the route of administration.

-

Commonly used co-solvents and vehicles include PEG300, Tween-80, saline, and corn oil.[1] For example, a working solution could be prepared by adding the DMSO stock to a mixture of PEG300, Tween-80, and saline.[1] It is recommended to prepare these formulations fresh on the day of use.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. merckmillipore.com [merckmillipore.com]

- 9. file.selleckchem.com [file.selleckchem.com]

Application Notes and Protocols: MAP855 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a highly potent, selective, and orally active inhibitor of MEK1/2 kinases.[1] As an ATP-competitive inhibitor, this compound effectively blocks the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a common feature in many human cancers, making MEK1/2 attractive targets for therapeutic intervention.[4][5] this compound has demonstrated efficacy in both wild-type and mutant MEK1/2 models, showing comparable efficacy to clinically approved MEK inhibitors.[6][7] These application notes provide recommended dosages and detailed protocols for the use of this compound in preclinical mouse models.

Data Presentation

Table 1: Recommended Dosage and Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Value | Species | Administration Route | Study Details | Reference |

| Intravenous (IV) Dosage | 3 mg/kg | Rat | Intravenous | Single dose pharmacokinetic study. | [1] |

| Oral (PO) Dosage | 10 mg/kg | Rat | Oral | Single dose pharmacokinetic study showing good oral bioavailability. | [1] |

| Oral (PO) Efficacy Dosage | 30 mg/kg (b.i.d.) | Mouse | Oral | 14-day study, achieved comparable efficacy to trametinib without body weight loss. | [1] |

| pERK EC50 | 5 nM | - | In vitro (A375 cells) | Demonstrates potent inhibition of the ERK signaling pathway. | [1] |

| MEK1 ERK2 Cascade IC50 | 3 nM | - | In vitro | Shows high potency against the target kinases. | [1] |